Cerebrocrast

Catalog No.
S523206
CAS No.
118790-71-9
M.F
C26H35F2NO7
M. Wt
511.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerebrocrast

CAS Number

118790-71-9

Product Name

Cerebrocrast

IUPAC Name

bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C26H35F2NO7

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3

InChI Key

ASCWBYZMMHUZMQ-UHFFFAOYSA-N

SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C

solubility

Soluble in DMSO

Synonyms

2,6-dimethyl-3,5-bis(2'-propoxyethoxycarbonyl)-4-(2''-difluoromethoxyphenyl)-1,4-dihydropyridine, cerebrocrast, IOS 11212, IOS-1.1212

Canonical SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C

The exact mass of the compound Cerebrocrast is 511.2382 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cerebrocrast is a compound belonging to the class of 1,4-dihydropyridine derivatives, which are known for their diverse biological activities. It was synthesized at the Latvian Institute of Organic Synthesis and has garnered attention for its potential neuroprotective properties and ability to enhance cognitive functions. The chemical structure of cerebrocrast includes a dihydropyridine ring, which is pivotal for its interaction with biological targets.

, particularly involving its interactions with mitochondrial components. Notably, it has been shown to affect mitochondrial bioenergetics by influencing the respiratory control ratio and the rates of state 3 and state 4 respiration. At concentrations exceeding 25 mM, cerebrocrast can depress these rates while simultaneously increasing state 4 respiration . Furthermore, it inhibits the inner membrane anion channel and partially prevents calcium-induced opening of the permeability transition pore in mitochondria .

Cerebrocrast exhibits significant biological activity, particularly as a neuroprotectant. Studies indicate that it can prevent ischemic damage in rat brains by maintaining ATP levels during periods of reduced blood flow. Administered prior to ischemic events, cerebrocrast has been shown to sustain ATP content and protect against changes in electroencephalogram (EEG) parameters . Additionally, it demonstrates anti-inflammatory effects in various models, suggesting a broader therapeutic potential beyond neuroprotection .

The synthesis of cerebrocrast typically involves the reaction of benzylic alcohols with 1,3-dicarbonyl compounds in the presence of ammonium hydroxide and hydrobromic acid in dimethyl sulfoxide at elevated temperatures (around 75 °C) . This method facilitates the formation of the dihydropyridine structure critical for its activity.

Cerebrocrast has potential applications in treating conditions associated with oxidative stress and ischemia, particularly in diabetic patients who are prone to cardiovascular complications like stroke. Its ability to enhance cognitive function also opens avenues for its use in neurodegenerative diseases . Furthermore, its anti-inflammatory properties suggest utility in inflammatory diseases.

Research on cerebrocrast's interactions highlights its role as an anion channel inhibitor, promoting cotransport of protons and chloride ions in mitochondrial systems . Its protective effects against oxidative stress have been documented through various experimental models that assess mitochondrial function under stress conditions . These studies underscore its potential as a therapeutic agent in conditions characterized by oxidative damage.

Cerebrocrast shares structural similarities with other 1,4-dihydropyridine derivatives but is unique in its specific neuroprotective and cognitive enhancement properties. Here are some similar compounds:

CompoundKey FeaturesUniqueness of Cerebrocrast
GammapyroneNeuroprotective effectsMore potent in maintaining ATP levels during ischemia
GlutapyroneAntioxidant propertiesSpecific inhibition of mitochondrial channels
DiethoneProtects against oxidative stressUnique impact on mitochondrial bioenergetics

Cerebrocrast stands out due to its specific efficacy in preventing ischemic damage and maintaining cognitive functions compared to these other compounds.

The Hantzsch dihydropyridine synthesis represents the cornerstone methodology for the construction of cerebrocrast and related 1,4-dihydropyridine compounds. This multicomponent reaction, first reported by Arthur Rudolf Hantzsch in 1881, involves the condensation of an aldehyde, two equivalents of a β-keto ester (typically ethyl acetoacetate), and a nitrogen donor such as ammonium acetate or ammonia [1] [2]. The reaction proceeds through a complex mechanistic pathway that generates the characteristic 1,4-dihydropyridine ring system with high efficiency and selectivity.

The fundamental mechanism of the Hantzsch reaction involves multiple intermediate pathways that converge to form the dihydropyridine product. Research utilizing carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopy has identified the intermediacy of chalcone and enamine intermediates in the reaction pathway [1]. Mass spectrometry studies with charge-tagged reactants have further supported this mechanistic understanding, revealing that the reaction follows at least three distinct intermediate pathways that ultimately converge to generate the final dihydropyridine structure [1].

The versatility of the Hantzsch methodology is demonstrated by its successful application to a wide range of aldehydes, including aromatic aldehydes bearing electron-donating and electron-withdrawing substituents, heteroaryl aldehydes, and α,β-unsaturated aldehydes [3]. This broad substrate scope enables the synthesis of structurally diverse dihydropyridine derivatives with varying pharmacological properties. The reaction exhibits excellent chemoselectivity toward aldehydes, as evidenced by intramolecular competition experiments where keto moieties remain unaffected during the transformation [3].

Recent developments in the Hantzsch methodology have focused on optimizing reaction conditions to achieve higher yields, shorter reaction times, and improved environmental sustainability. The "on-water" synthesis approach has emerged as a particularly attractive variant, enabling the preparation of dihydropyridines under mild conditions at 30°C using a water-ethanol solvent system [3]. This method demonstrates excellent functional group tolerance and provides good to excellent yields (75-90%) within 30-120 minutes [3].

Microwave-assisted Hantzsch synthesis has revolutionized the field by dramatically reducing reaction times while maintaining high yields. Under microwave irradiation at temperatures of 80-120°C, dihydropyridine products can be obtained in 5-15 minutes with yields ranging from 80-95% [4] [5]. The microwave heating technology often results in reduced side-product formation compared to conventional heating methods, leading to higher product purity and simplified purification procedures [6].

The development of solvent-free Hantzsch reactions represents a significant advancement in green chemistry applications. These methods eliminate the need for organic solvents while achieving excellent yields (83-96%) and short reaction times (15-105 minutes) [7] [8]. The solvent-free approach offers advantages including operational simplicity, reduced environmental impact, and ease of product isolation through simple filtration or recrystallization procedures.

Catalytic Systems and Solvent-Free Conditions

The development of efficient catalytic systems for dihydropyridine synthesis has become a focal point of contemporary research, driven by the need for environmentally benign and economically viable synthetic methods. Various heterogeneous and homogeneous catalysts have been developed to facilitate the Hantzsch reaction under solvent-free conditions, offering significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures.

Bismuth trichloride has emerged as an effective catalyst for solvent-free dihydropyridine synthesis, enabling the rapid formation of products in 15-20 minutes at temperatures of 80-100°C [7]. The catalyst loading of 5-10 mol% provides excellent yields (83-96%) with easy workup procedures. The reaction involves the condensation of acetoacetanilide, aromatic aldehydes, and ammonium acetate to generate crystalline dihydropyridine products that can be characterized by infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and elemental analysis [7].

Tetrabutylammonium hydrogen sulfate represents another valuable catalytic system for dihydropyridine synthesis under mild conditions. This phase-transfer catalyst facilitates the reaction at 70°C with catalyst loadings of 2-5 mol%, providing yields of 75-88% within 55-105 minutes [9]. The catalyst demonstrates good recyclability, maintaining activity for up to five reaction cycles without significant loss of catalytic efficiency [9].

Iron-silica nanoparticle catalysts have been developed as robust heterogeneous systems for dihydropyridine synthesis. These catalysts, prepared by impregnation methods, form nanospherical structures that exhibit excellent catalytic activity [10]. The iron-silica system enables reactions at 80-120°C with catalyst loadings of 5-10 mol%, providing yields of 80-92% within 30-90 minutes. The heterogeneous nature of these catalysts allows for easy separation and reuse for more than five cycles without observable decrease in catalytic activity [10].

Manganese ferrite nanoparticles represent a particularly attractive catalytic system due to their magnetic properties, which facilitate catalyst separation using external magnets [8]. These superparamagnetic nanoparticles catalyze the dihydropyridine synthesis at 78-80°C with 5 mol% catalyst loading, providing excellent yields (85-95%) within 10-30 minutes. The magnetic separation capability allows for efficient catalyst recovery (>99.7%) and reuse for five cycles with negligible weight loss (0.3%) and maintained catalytic activity [8].

Cerium ammonium nitrate has been investigated as a mild oxidizing catalyst for dihydropyridine synthesis under ambient conditions [11]. This system operates at room temperature with catalyst loadings of 1-3 mol%, enabling reactions to proceed within 30-60 minutes to provide yields of 70-85%. The mild reaction conditions make this approach particularly suitable for sensitive substrates that may undergo decomposition under elevated temperatures [11].

Vanadium-doped titania nanoparticles have been developed as mesoporous heterogeneous catalysts for the synthesis of polyhydroquinoline derivatives through modified Hantzsch reactions [12]. These catalysts operate at 80°C with loadings of 5-8 mol%, providing yields of 78-90% within 20-45 minutes. The vanadium doping enhances the catalytic activity compared to undoped commercial titania, and the catalyst can be recycled and reused for 4-5 cycles without significant loss of activity [12].

The implementation of solvent-free conditions offers numerous advantages beyond environmental considerations. These methods typically exhibit enhanced reaction rates due to the absence of solvent dilution effects, leading to more efficient molecular interactions between reactants [13] [14]. The elimination of solvents also simplifies product isolation procedures, often requiring only filtration and recrystallization to obtain pure products. Additionally, solvent-free methods frequently demonstrate improved selectivity profiles, reducing the formation of unwanted side products and enhancing overall synthetic efficiency.

Structural Modifications and Derivative Development

The development of cerebrocrast derivatives and structural analogues has been driven by the need to optimize pharmacological properties while maintaining the essential dihydropyridine framework responsible for calcium channel modulation. Systematic structure-activity relationship studies have identified key structural features that influence biological activity, selectivity, and pharmacokinetic properties [15] [17].

The 2,6-dimethyl substitution pattern represents a critical structural element in cerebrocrast and related dihydropyridines. These methyl groups are essential for calcium channel binding affinity and contribute to the overall stability of the dihydropyridine ring system [18]. Modifications to these positions typically result in significant changes in biological activity, with the dimethyl pattern providing optimal receptor interactions for calcium channel modulation [19] [4].

The ester groups at positions 3 and 5 of the dihydropyridine ring serve as major determinants of lipophilicity, membrane penetration, and pharmacokinetic properties [20] [17]. Cerebrocrast incorporates bis(2-propoxyethyl) ester groups that enhance its membranotropic properties and contribute to its high lipophilicity compared to conventional dihydropyridines [15]. These extended ester chains facilitate improved brain penetration and enhanced neuroprotective activity, distinguishing cerebrocrast from cardiovascular-focused dihydropyridines.

The 4-aryl substituent represents perhaps the most critical structural element for determining selectivity and potency profiles. Cerebrocrast features a 2-difluoromethoxyphenyl group at position 4, which significantly modifies its properties compared to other dihydropyridines [15] [17]. The difluoromethoxy substituent (OCHF₂) enhances membrane permeability and contributes to the compound's unique pharmacological profile, including its neuroprotective and cognitive-enhancing effects [15].

Chemoenzymatic synthesis approaches have been developed to access enantiopure forms of cerebrocrast derivatives. These methods utilize enzymes such as Candida antarctica lipase B to achieve kinetic resolution of specific substrates, yielding enantiomeric excesses ranging from 68% to 97% depending on the substituents at position 4 . The enzymatic approach provides access to optically pure compounds that may exhibit enhanced selectivity and reduced side effects compared to racemic mixtures.

The development of fused dihydropyridine systems has expanded the structural diversity of cerebrocrast-related compounds. Hexahydroquinoline derivatives, formed by fusing cyclohexane rings to the dihydropyridine core, exhibit altered selectivity profiles and may demonstrate enhanced activity toward specific calcium channel subtypes [19] [4]. These fused systems can be prepared using modified Hantzsch reactions with appropriate dicarbonyl precursors and demonstrate calcium channel blocking activity with modified structure-activity relationships.

Organocatalytic enantioselective synthesis methods have been developed to access chiral dihydropyridine derivatives with high optical purity [20]. These approaches utilize chiral phosphoric acids, thioureas, and other organocatalysts to promote asymmetric multicomponent reactions, enabling the synthesis of enantiomerically enriched products with excellent yields and selectivities. The organocatalytic methods provide environmentally benign alternatives to metal-catalyzed processes while maintaining high synthetic efficiency.

The incorporation of diverse functional groups into the dihydropyridine framework has led to the development of dual-acting compounds with multiple pharmacological targets [21] [22]. For example, the synthesis of dihydropyridine derivatives containing biphenyl-tetrazole moieties combines structural elements from angiotensin receptor antagonists with calcium channel blocking functionality, potentially providing compounds with dual activity profiles [21].

Recent advances in dihydropyridine synthesis have focused on developing cascade reactions that enable the construction of complex molecular architectures in single synthetic operations [23]. These multicomponent cascade processes involve multiple reactive sites and generate numerous carbon-carbon and carbon-nitrogen bonds simultaneously, providing access to structurally diverse dihydropyridine derivatives with high bond-forming efficiency [23].

The development of 4-pyridinio-1,4-dihydropyridine derivatives represents an emerging area of structural modification [22]. These compounds exhibit unique calcium channel modulating properties, with some derivatives demonstrating dual agonist-antagonist activity profiles. The pyridinium substitution significantly alters the electronic properties of the dihydropyridine core, leading to modified selectivity patterns and potentially novel therapeutic applications [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

511.23815878 g/mol

Monoisotopic Mass

511.23815878 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

118790-71-9

Dates

Last modified: 02-18-2024
1: Leonova E, Sokolovska J, Boucher JL, Isajevs S, Rostoka E, Baumane L, Sjakste T, Sjakste N. New 1,4-Dihydropyridines Down-regulate Nitric Oxide in Animals with Streptozotocin-induced Diabetes Mellitus and Protect Deoxyribonucleic Acid against Peroxynitrite Action. Basic Clin Pharmacol Toxicol. 2016 Jul;119(1):19-31. doi: 10.1111/bcpt.12542. Epub 2016 Jan 25. PubMed PMID: 26663724.
2: Garaliene V, Barsys V, Giedraitis S, Benetis R, Krauze A. The role of external Ca²⁺ in the action of Ca²⁺-channel agonists and antagonists on isolated human thoracic arteries. J Physiol Pharmacol. 2014 Feb;65(1):35-1. PubMed PMID: 24622828.
3: Rumaks J, Pupure J, Svirskis S, Isajevs S, Duburs G, Kalvinsh I, Klusa V. Search for stroke-protecting agents in endothelin-1-induced ischemic stroke model in rats. Medicina (Kaunas). 2012;48(10):525-31. PubMed PMID: 23324249.
4: Garaliene V, Barsys V, Jakuška P, Benetis R. Action of calcium antagonists and agonists on isolated human thoracic arteries used for coronary artery bypass grafting. Pharmacol Rep. 2012;64(3):733-8. PubMed PMID: 22814026.
5: Garaliene V, Barsys V, Jakuska P, Krauze A, Duburs G. Effects of calcium antagonists and agonists on isolated human v. saphena magna used for coronary artery bypass grafting and guinea pig's papillary muscle. Arzneimittelforschung. 2011;61(7):386-92. doi: 10.1055/s-0031-1296216. PubMed PMID: 21899206.
6: Lovaković T, Poljak-Blazi M, Duburs G, Cipak A, Cindrić M, Vigante B, Bisenieks E, Jaganjac M, Mrakovcić L, Dedić A, Zarković N. Growth modulation of human cells in vitro by mild oxidative stress and 1,4-dihydropyridine derivative antioxidants. Coll Antropol. 2011 Mar;35(1):137-41. PubMed PMID: 21661362.
7: Drígelová M, Tarabová B, Duburs G, Lacinová L. The dihydropyridine analogue cerebrocrast blocks both T-type and L-type calcium currents. Can J Physiol Pharmacol. 2009 Nov;87(11):923-32. doi: 10.1139/y09-086. PubMed PMID: 19935900.
8: Briede J, Stivrina M, Stoldere D, Vigante B, Duburs G. Effect of cerebrocrast on body and organ weights, food and water intake, and urine output of normal rats. Cell Biochem Funct. 2008 Dec;26(8):908-15. doi: 10.1002/cbf.1525. PubMed PMID: 19039818.
9: Pupure J, Isajevs S, Gordjushina V, Taivans I, Rumaks J, Svirskis S, Kratovska A, Dzirkale Z, Pilipenko J, Duburs G, Klusa V. Distinct influence of atypical 1,4-dihydropyridine compounds in azidothymidine-induced neuro- and cardiotoxicity in mice ex vivo. Basic Clin Pharmacol Toxicol. 2008 Nov;103(5):401-6. doi: 10.1111/j.1742-7843.2008.00221.x. Epub 2008 Sep 17. PubMed PMID: 18801031.
10: Fernandes MA, Pereira SP, Jurado AS, Custódio JB, Santos MS, Moreno AJ, Duburs G, Vicente JA. Comparative effects of three 1,4-dihydropyridine derivatives [OSI-1210, OSI-1211 (etaftoron), and OSI-3802] on rat liver mitochondrial bioenergetics and on the physical properties of membrane lipid bilayers: relevance to the length of the alkoxyl chain in positions 3 and 5 of the DHP ring. Chem Biol Interact. 2008 Jun 17;173(3):195-204. doi: 10.1016/j.cbi.2008.03.001. Epub 2008 Mar 15. PubMed PMID: 18452904.
11: Briede J, Stivrina M, Vigante B, Stoldere D, Duburs G. Acute effect of antidiabetic 1,4-dihydropyridine compound cerebrocrast on cardiac function and glucose metabolism in the isolated, perfused normal rat heart. Cell Biochem Funct. 2008 Mar-Apr;26(2):238-45. PubMed PMID: 17990288.
12: Klusa V, Klimaviciusa L, Duburs G, Poikans J, Zharkovsky A. Anti-neurotoxic effects of tauropyrone, a taurine analogue. Adv Exp Med Biol. 2006;583:499-508. PubMed PMID: 17153637.
13: Briede J, Stivrina M, Stoldere Dz, Vigante B, Duburs G. Effect of cerebrocrast, a new long-acting compound on blood glucose and insulin levels in rats when administered before and after STZ-induced diabetes mellitus. Cell Biochem Funct. 2007 Nov-Dec;25(6):673-80. PubMed PMID: 16986170.
14: Vaitkuviene A, Ulinskaite A, Meskys R, Duburs G, Klusa V, Liutkevicius E. Study of the interaction of 1,4-dihydropyridine derivatives with glucocorticoid hormone receptors from the rat liver. Pharmacol Rep. 2006 Jul-Aug;58(4):551-8. PubMed PMID: 16963802.
15: Klimaviciusa L, Klusa V, Duburs G, Kaasik A, Kalda A, Zharkovsky A. Distinct effects of atypical 1,4-dihydropyridines on 1-methyl-4-phenylpyridinium-induced toxicity. Cell Biochem Funct. 2007 Jan-Feb;25(1):15-21. PubMed PMID: 16927412.
16: Briede J, Duburs G. Protective effect of cerebrocrast on rat brain ischaemia induced by occlusion of both common carotid arteries. Cell Biochem Funct. 2007 Mar-Apr;25(2):203-10. PubMed PMID: 16444767.
17: Fernandes MA, Santos MS, Vicente JA, Moreno AJ, Velena A, Duburs G, Oliveira CR. Effects of 1,4-dihydropyridine derivatives (cerebrocrast, gammapyrone, glutapyrone, and diethone) on mitochondrial bioenergetics and oxidative stress: a comparative study. Mitochondrion. 2003 Aug;3(1):47-59. PubMed PMID: 16120344.
18: Fernandes MA, Jurado AS, Videira RA, Santos MS, Moreno AJ, Velena A, Duburs G, Oliveira CR, Vicente JA. Cerebrocrast promotes the cotransport of H+ and Cl- in rat liver mitochondria. Mitochondrion. 2005 Oct;5(5):341-51. PubMed PMID: 16099223.
19: Briede J, Stivriņa M, Stoldere D, Bisenieks E, Uldriķis J, Poikāns J, Makarova N, Duburs G. Effect of new and known 1,4-dihydropyridine derivatives on blood glucose levels in normal and streptozotocin-induced diabetic rats. Cell Biochem Funct. 2004 Jul-Aug;22(4):219-24. PubMed PMID: 15248181.
20: Klegeris A, Liutkevicius E, Mikalauskiene G, Duburs G, McGeer PL, Klusa V. Anti-inflammatory effects of cerebrocrast in a model of rat paw edema and on mononuclear THP-1 cells. Eur J Pharmacol. 2002 Apr 26;441(3):203-8. PubMed PMID: 12063093.

Explore Compound Types